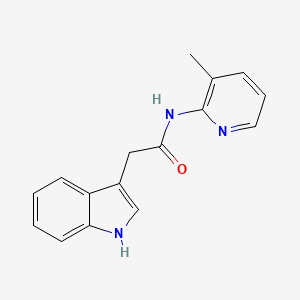
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potent inhibitor of P21 activated kinase (PAK) and has been found to have a variety of biochemical and physiological effects. In
作用机制
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide inhibits PAK by binding to the ATP-binding pocket of the kinase domain. This prevents ATP from binding to PAK, which is required for its activity. By inhibiting PAK, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide disrupts the signaling pathways that are regulated by PAK, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. In cancer biology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to inhibit the proliferation and migration of cancer cells. In neurobiology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to protect neurons from oxidative stress and promote axon regeneration. In immunology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune cell migration.
实验室实验的优点和局限性
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of PAK, making it a valuable tool for studying the role of PAK in cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is also relatively stable and easy to use in experiments. However, there are some limitations to using 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. It has been found to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is not suitable for in vivo experiments due to its poor bioavailability.
未来方向
There are several future directions for research on 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of PAK. This could lead to a better understanding of the role of PAK in cellular processes and the development of new therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the off-target effects of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide on other kinases. This could lead to a better understanding of the complex signaling networks that regulate cellular processes. Finally, the development of new delivery methods for 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide could make it more suitable for in vivo experiments.
合成方法
The synthesis of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. This compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)acetophenone. Finally, the acetophenone is reacted with methylamine to form 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. The overall synthesis method is complex, but it has been optimized for high yield and purity.
科学研究应用
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied in scientific research due to its potent inhibitory effects on PAK. PAK is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell motility, proliferation, and survival. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to inhibit the activity of all six isoforms of PAK, making it a valuable tool for studying the role of PAK in these cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been used in a variety of research areas, including cancer biology, neurobiology, and immunology.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-8-17-16(11)19-15(20)9-12-10-18-14-7-3-2-6-13(12)14/h2-8,10,18H,9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCHHBBPZRVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)
![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)